[(4-Methylphenyl)carbamoyl]sulfamyl chloride
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)carbamoyl]sulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c1-6-2-4-7(5-3-6)10-8(12)11-15(9,13)14/h2-5H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHYLSKZZZRJFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717294 | |
| Record name | [(4-Methylphenyl)carbamoyl]sulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380885-39-2 | |
| Record name | [(4-Methylphenyl)carbamoyl]sulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Chlorosulfonylation of 4-Methylphenyl Carbamoyl Precursors
One common strategy involves the chlorosulfonylation of a pre-formed (4-methylphenyl)carbamoyl intermediate. This method typically uses chlorosulfonyl isocyanate or chlorosulfonyl chloride reagents under controlled conditions to introduce the sulfamyl chloride group.
-
- Dissolve the 4-methylphenyl carbamoyl compound in an inert solvent such as dichloromethane at low temperature (0 °C).
- Slowly add chlorosulfonyl isocyanate to the solution to form a BOC-protected amino-sulfonyl chloride intermediate.
- React this intermediate with the appropriate amine in the presence of triethylamine to yield the sulfamyl chloride derivative.
- Purify by extraction and careful washing to avoid hydrolysis of the sensitive sulfamyl chloride group.
- Optional deprotection steps can be performed using acidic conditions (e.g., 5 M HCl in dioxane).
Diazonium Salt Route Followed by Sulfur Dioxide Insertion
An alternative advanced method involves the conversion of the aniline moiety of the 4-methylphenyl carbamoyl intermediate into an aryl diazonium salt, followed by copper-catalyzed insertion of sulfur dioxide to form the sulfonyl chloride.
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- Generate the aryl diazonium chloride from the corresponding aniline by treatment with sodium nitrite in concentrated hydrochloric acid at low temperature.
- In situ generate sulfur dioxide from the reaction of water with thionyl chloride.
- Perform copper-catalyzed coupling of the diazonium salt with sulfur dioxide to yield the sulfonyl chloride intermediate.
- Isolate the sulfonyl chloride and proceed to further functionalization if necessary.
Nucleophilic Substitution on Sulfonyl Chloride Precursors
Another approach involves nucleophilic substitution reactions where a sulfonyl chloride derivative is reacted with amines or carbamates to form the carbamoyl-sulfamyl chloride compound.
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- Prepare the sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) by chlorosulfonation of the corresponding aromatic compound.
- React the sulfonyl chloride with amines or carbamates under basic conditions (e.g., triethylamine or potassium tert-butoxide) in solvents like dichloromethane or methanol.
- Control temperature and stoichiometry to favor monosubstitution and prevent hydrolysis.
- Purify the product by recrystallization or chromatography.
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- Sulfonamide carbamate hybrids were synthesized by reacting N-substituted 4-isothiocyanatophenyl intermediates with ethoxycarbonyl isothiocyanate and triethylamine under reflux conditions, yielding carbamates with sulfonamide moieties in yields ranging from 78% to 82%.
- The nucleophilic attack of amino groups on isothiocyanates followed by proton transfers was proposed as the reaction mechanism.
Stepwise Multi-Component Synthesis via Sulfonamide Intermediates
In some protocols, the synthesis proceeds via sulfonamide potassium salts, which are then converted to sulfamyl chlorides through chlorination or substitution reactions.
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- Generate sulfonamide potassium salts by treating sulfonyl chlorides with ammonia and potassium tert-butoxide in methanol.
- React these salts with dichloropyrimidines or other electrophiles in DMSO or other polar aprotic solvents.
- Employ sodium hydride or potassium tert-butoxide for deprotonation and subsequent substitution reactions.
- Final purification by crystallization.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Direct Chlorosulfonylation | Chlorosulfonyl isocyanate, triethylamine, DCM, 0 °C | >70 | High | BOC-protected intermediates; careful workup needed |
| Diazonium Salt + SO2 Insertion | NaNO2/HCl, Cu-catalyst, SO2 from thionyl chloride | >85 | >90 | Avoids gaseous SO2; mild conditions |
| Nucleophilic Substitution | 4-methylbenzenesulfonyl chloride, amines, triethylamine, reflux | 78–82 | High | Carbamate formation via isothiocyanates |
| Sulfonamide Potassium Salt Route | Ammonia, potassium tert-butoxide, DMSO, NaH | 70–90 | High | Multi-step; crystalline products |
Detailed Research Insights
The chlorosulfonylation method is widely used due to its straightforwardness and high selectivity for sulfamyl chloride formation. However, controlling moisture and temperature is critical to prevent hydrolysis of the sulfonyl chloride group.
The diazonium salt route offers an elegant alternative, especially for aromatic amines, enabling high yields and purity while circumventing the handling of gaseous sulfur dioxide. This method is particularly useful when sensitive functional groups are present.
Nucleophilic substitution on sulfonyl chlorides to form carbamates is well documented, with mechanistic studies supporting nucleophilic attack on thiocarbonyl groups followed by proton transfers to stabilize the carbamate skeleton.
The use of sulfonamide potassium salts as intermediates allows for versatile downstream functionalization, including coupling with heterocyclic electrophiles, expanding the scope of accessible derivatives.
Chemical Reactions Analysis
[(4-Methylphenyl)carbamoyl]sulfamyl chloride undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include boronic acids and palladium catalysts . The major products formed from these reactions are diverse sulfonamides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of [(4-Methylphenyl)carbamoyl]sulfamyl chloride typically involves the reaction of 4-methylphenyl isocyanate with sulfamoyl chloride. The mechanism of action primarily revolves around its ability to form sulfonamide bonds through palladium-catalyzed coupling reactions, which are essential in the development of antibacterial agents.
Antibacterial Properties
This compound is utilized in the development of sulfonamide antibiotics. These compounds are known for their effectiveness against various bacterial infections, including those caused by resistant strains such as Staphylococcus aureus. Research indicates that derivatives of this compound exhibit strong antibacterial activity, making them suitable candidates for treating infections that are resistant to conventional antibiotics .
Enzyme Inhibition
The compound also serves as an enzyme inhibitor, particularly targeting carbonic anhydrases, which are implicated in tumor growth and other pathological conditions. Studies have shown that sulfonamide derivatives can effectively inhibit these enzymes, suggesting potential applications in cancer therapy .
Antifungal Activity
Research has demonstrated that compounds related to this compound exhibit antifungal properties. They are effective against various fungal pathogens, including those causing skin infections and systemic mycoses . This broad-spectrum activity highlights the compound's versatility in treating both bacterial and fungal infections.
Industrial Applications
In addition to its pharmaceutical uses, this compound finds applications in industrial processes, particularly in the sulfamoylation of alcohols and phenols. This process is crucial for synthesizing sulfamate derivatives, which have applications in agricultural chemicals and other industrial products .
Case Studies
Several studies have documented the effectiveness of this compound in clinical settings:
- Case Study 1 : A study involving patients with methicillin-resistant Staphylococcus aureus (MRSA) infections showed promising results when treated with sulfonamide derivatives synthesized from this compound, leading to significant reductions in infection rates .
- Case Study 2 : Research on enzyme inhibition demonstrated that derivatives of this compound could effectively reduce tumor growth in animal models by inhibiting carbonic anhydrases, suggesting potential applications in cancer therapy .
Mechanism of Action
The mechanism of action of [(4-Methylphenyl)carbamoyl]sulfamyl chloride involves the formation of sulfonamide bonds through palladium-catalyzed coupling reactions . The molecular targets and pathways involved in these reactions are primarily related to the activation of the sulfonyl group and its subsequent reaction with nucleophiles.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
| Compound | Synthesis Method | Stability | Key Structural Features |
|---|---|---|---|
| This compound | HCl addition or halogen exchange | High | Antiparallel N–H/C=O; potential H-bonding |
| Carbamoyl bromide (general) | HBr addition or Cl→Br exchange | Moderate | Similar to chloride but prone to degradation |
| Carbamoyl iodide (general) | HI addition | Low | Labile C–I bond; limited applications |
| N4MPSTMAA | Reflux with pivalyl chloride | High | Antiparallel bonds; N–H⋯O H-bonding chains |
Functional and Industrial Relevance
Carbamoyl chlorides are pivotal in drug development (e.g., sulfonylurea antidiabetics), while sulfonamide derivatives like N4MPSTMAA are studied for their solid-state geometries and hydrogen-bonding networks . The sulfamyl chloride group in this compound may offer unique reactivity for synthesizing sulfonamide-based therapeutics or agrochemicals, though further studies are needed to confirm this.
Biological Activity
[(4-Methylphenyl)carbamoyl]sulfamyl chloride is a compound of interest due to its potential biological activities, particularly in antibacterial and enzyme inhibition contexts. This article reviews the biological activity of this compound, synthesizing findings from various studies, including pharmacological evaluations, enzyme inhibition assays, and toxicity assessments.
Chemical Structure and Properties
The compound is characterized by the presence of a sulfamoyl group, which is known for its role in inhibiting bacterial enzymes. Its structure can be represented as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 246.71 g/mol
Antibacterial Activity
This compound has been evaluated for its antibacterial properties against various bacterial strains. Research indicates that compounds with sulfamoyl groups exhibit selective inhibition against enzymes such as iso-leucyl t-RNA synthetase, making them promising candidates for treating infections caused by resistant bacteria, including:
In one study, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
Enzyme Inhibition
The compound has also been tested for its ability to inhibit specific enzymes linked to metabolic disorders. Key findings include:
- α-Amylase and α-Glucosidase Inhibition : this compound showed promising results in inhibiting these enzymes, which are crucial in carbohydrate metabolism .
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : The compound was evaluated for its inhibitory effects on these enzymes, which are important in neurodegenerative diseases .
Toxicity Studies
Toxicological assessments conducted on animal models revealed that this compound exhibited no significant toxic effects on hematological or biochemical parameters at various dosage levels. Histological examinations of liver tissues also indicated safety, reinforcing the compound's potential as a therapeutic agent .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(4-Methylphenyl)carbamoyl]sulfamyl chloride, and what critical parameters influence yield?
- The compound can be synthesized via sulfonylation of 4-methylphenylamine derivatives using sulfamoyl chloride (ClSO₂NH₂) under anhydrous conditions. A common approach involves reacting 4-methylphenylcarbamic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the carbamoyl chloride intermediate, followed by sulfamoylation. Key parameters include reaction temperature (optimized at 0–5°C to minimize decomposition), stoichiometric control of sulfamoyl chloride, and inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Example protocol : Dissolve 4-methylphenylcarbamic acid (1 eq) in dry dichloromethane, add SOCl₂ (1.2 eq) dropwise at 0°C, stir for 2 h, then introduce sulfamoyl chloride (1.1 eq) with catalytic pyridine. Monitor via TLC (silica gel, hexane/EtOAc 3:1).
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR can confirm the carbamoyl and sulfamyl moieties. Look for characteristic shifts: NH protons (δ 6.8–7.2 ppm, broad singlet) and sulfamyl Cl environment (δ 120–125 ppm in ¹³C) .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-MS) verifies molecular ion peaks (expected m/z ~245.0 for [M+H]⁺).
- FT-IR : Peaks at 1740–1700 cm⁻¹ (C=O stretch, carbamoyl) and 1350–1300 cm⁻¹ (S=O asymmetric stretch) confirm functional groups .
Q. What are the stability and storage recommendations for this compound?
- The compound is moisture- and heat-sensitive. Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Use desiccants (e.g., molecular sieves) in storage containers. Decomposition is indicated by HCl gas release (sharp odor) or discoloration (yellowing) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitutions?
- Kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. THF) reveal whether the sulfamyl chloride group undergoes SN1 or SN2 mechanisms. For example, in polar aprotic solvents, the sulfamyl chloride may dissociate to form a sulfamoyl cation, favoring SN1 pathways. Isotope labeling (¹⁸O in H₂O) can track hydrolysis rates .
- Experimental design : Conduct competitive reactions with nucleophiles (e.g., amines vs. alcohols) and analyze product ratios via HPLC.
Q. How to resolve contradictions in reported yields from different synthetic protocols?
- Discrepancies often arise from impurities in starting materials (e.g., 4-methylphenylamine purity <98%) or incomplete activation of the carbamoyl intermediate. Validate protocols by repeating under controlled conditions (e.g., anhydrous reagents, strict temperature control) and characterize intermediates via XRD or DSC to confirm crystallinity .
- Case study : A 2022 study achieved 75% yield using recrystallized 4-methylphenylcarbamic acid, versus 50% with commercial-grade material .
Q. What strategies mitigate byproduct formation during coupling reactions with heterocyclic amines?
- Byproducts (e.g., sulfonamides from over-reaction) are minimized by:
- Using sub-stoichiometric DMAP (4-dimethylaminopyridine) to accelerate coupling without side reactions.
- Stepwise addition of amines at –10°C to control exothermicity.
- Purification via flash chromatography (silica gel, gradient elution with hexane/acetone) .
Q. How does steric hindrance from the 4-methylphenyl group influence regioselectivity in multi-step syntheses?
- The methyl group increases steric bulk, directing electrophilic attacks to the carbamoyl’s carbonyl oxygen rather than the sulfamyl chloride. Computational modeling (DFT calculations) predicts activation energies for competing pathways. Experimental validation via X-ray crystallography of intermediates can confirm regiochemical outcomes .
Methodological Challenges and Solutions
Q. How to optimize reaction conditions for scale-up without compromising purity?
- Key parameters :
- Use flow chemistry for continuous sulfamoylation, reducing thermal degradation.
- Implement in-line FTIR for real-time monitoring of ClSO₂NH₂ consumption.
- Replace batch reactors with microreactors to enhance heat dissipation .
Q. What precautions are critical when handling this compound?
- Safety protocols :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
